4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
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Overview
Description
1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a sulfanyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the formation of the ether linkage through a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various ether derivatives.
Scientific Research Applications
1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues. The ether linkage provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER is unique due to its combination of a triazole ring, sulfanyl group, and ether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23N3OS |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-methyl-3-[1-(3-methylphenoxy)ethyl]-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H23N3OS/c1-14-8-7-11-18(12-14)24-16(3)19-21-22-20(23(19)4)25-13-17-10-6-5-9-15(17)2/h5-12,16H,13H2,1-4H3 |
InChI Key |
BETFKNKYMUBCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NN=C(N2C)SCC3=CC=CC=C3C |
Origin of Product |
United States |
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